molecular formula C13H26N2O2 B2566183 Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate CAS No. 1368231-20-2

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate

Cat. No. B2566183
CAS RN: 1368231-20-2
M. Wt: 242.363
InChI Key: XBVWSUNLCPVWSK-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate, also known as tert-butyl carbamate proline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a proline derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Organic Synthesis

The tert-butyl group within this compound is used extensively in organic synthesis. It acts as a protecting group for amines, which is essential in multi-step synthetic processes. This allows for selective reactions to occur on other parts of the molecule without affecting the amine functionality .

Biocatalysis

In biocatalytic processes, this compound can be used to study enzyme-substrate interactions. Its unique structure can help in understanding the specificity and mechanism of enzymes that act on similar substrates, which is valuable in designing enzyme inhibitors or activators .

properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-tert-butylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)10-9(14)7-8-15(10)11(16)17-13(4,5)6/h9-10H,7-8,14H2,1-6H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVWSUNLCPVWSK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 97776770

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